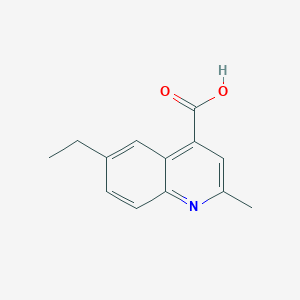

6-Ethyl-2-methylquinoline-4-carboxylic acid

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader historical context of quinoline chemistry, which traces its origins to the fundamental work on quinoline synthesis methodologies established in the late 19th and early 20th centuries. The foundational synthetic approaches that enabled access to this specific derivative include the Pfitzinger reaction, developed for the synthesis of substituted quinoline-4-carboxylic acids from isatin with base and carbonyl compounds. This reaction methodology, alongside the complementary Doebner reaction involving aniline, aldehyde, and pyruvic acid, provided the essential synthetic framework for accessing quinoline-4-carboxylic acid derivatives. The specific compound this compound represents a more recent addition to this chemical family, with its characterization and synthesis reflecting advances in selective quinoline modification techniques.

The compound's identification and registration with the Chemical Abstracts Service under number 590376-60-6 reflects its recognition as a distinct chemical entity worthy of systematic study. The molecular structure features a quinoline core with ethyl substitution at the 6-position and methyl substitution at the 2-position, combined with a carboxylic acid group at the 4-position, creating a unique substitution pattern that distinguishes it from other quinoline derivatives. The development of this compound aligns with the historical progression of quinoline chemistry toward increasingly sophisticated derivatives designed for specific biological or synthetic applications. Research efforts have focused on establishing reliable synthetic routes and characterizing the compound's properties, building upon decades of accumulated knowledge in quinoline synthesis and modification.

Significance in Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from its membership in the quinoline-4-carboxylic acid family, which represents one of the most important series of quinoline derivatives due to their diverse medicinal properties and ability to serve as precursors for bioactive compounds. Quinoline derivatives demonstrate ubiquity in natural products and bioactive compounds, possessing various biological activities including antitumor, antimalarial, antibacterial, antituberculosis, and antiviral activities. The specific structural features of this compound, including the ethyl and methyl substituents combined with the carboxylic acid functionality, provide multiple sites for further chemical modification and derivatization.

Recent research has demonstrated that quinoline-4-carboxylic acid derivatives can be transformed into bioactive compounds with significant therapeutic potential. For example, studies have shown that certain quinoline-4-carboxylic acid derivatives exhibit antitumor activity by inhibiting signal transducer and activator of transcription 3, highlighting the potential for compounds in this chemical class to serve as leads for cancer therapeutics. The carboxylic acid group at the 4-position provides a versatile functional handle for conjugation reactions, enabling the synthesis of hybrid molecules and prodrug formulations. Additionally, the quinoline core structure serves as a privileged scaffold in drug discovery, offering favorable pharmacological properties and the ability to interact with diverse biological targets.

The medicinal chemistry significance of this compound extends to its potential role as a building block for compound libraries and structure-activity relationship studies. The specific substitution pattern allows for systematic exploration of how structural modifications influence biological activity, making it valuable for lead optimization programs. Research has indicated that modifications to quinoline structures can enhance biological activity, positioning derivatives like this compound as important targets for drug development efforts.

Overview of Research Developments

Recent research developments in quinoline-4-carboxylic acid chemistry have significantly advanced the synthetic accessibility and potential applications of compounds like this compound. A major breakthrough has been the development of improved Doebner hydrogen-transfer reactions for synthesizing substituted quinolines from anilines possessing electron-withdrawing groups, which traditionally gave products in low yields using conventional methods. This advancement has been particularly important for accessing quinoline derivatives with specific substitution patterns, as demonstrated by the successful synthesis of electron-deficient quinolines under optimized reaction conditions using boron trifluoride tetrahydrofuran complex as catalyst in acetonitrile.

Contemporary research has also focused on developing more efficient synthetic protocols for quinoline-4-carboxylic acid derivatives. Studies have reported improved Pfitzinger reactions mediated by trimethylsilyl chloride for direct synthesis of quinoline-4-carboxylic esters and acids, providing enhanced yields and operational simplicity compared to traditional methods. These methodological advances have direct implications for the synthesis of this compound, as they offer more reliable and scalable approaches to constructing the quinoline-4-carboxylic acid framework with specific substitution patterns.

Propiedades

IUPAC Name |

6-ethyl-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-9-4-5-12-10(7-9)11(13(15)16)6-8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMQXUJWBOCQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401100 | |

| Record name | 6-ethyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-60-6 | |

| Record name | 6-ethyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 6-ethyl-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminoaryl ketones and enolisable ketones under acidic or basic conditions . Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene . Industrial production methods often employ catalysts such as molecular iodine or nano ZnO to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

6-Ethyl-2-methylquinoline-4-carboxylic acid undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include acidic or basic environments, high temperatures, and the use of catalysts like palladium or iodine . Major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Complex Molecules

6-Ethyl-2-methylquinoline-4-carboxylic acid serves as a valuable building block for synthesizing more complex organic molecules. Its functional groups allow for further chemical modifications, enhancing its utility in organic synthesis.

Catalysis

The compound can act as a ligand in catalytic reactions, facilitating various chemical transformations. This property is particularly useful in developing new synthetic methodologies.

Biology

Antimicrobial Agents

Due to its quinoline structure, this compound has shown potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of various pathogens, including bacteria and fungi.

Enzyme Inhibition

Research suggests that this compound may inhibit specific enzymes, which can be crucial for developing therapeutic agents targeting diseases.

Medicine

Drug Development

The compound is being investigated for its potential therapeutic applications, particularly in anticancer and antiviral treatments. Its ability to bind to biological targets makes it a candidate for drug development.

Industry

Material Science

In material science, this compound is utilized to develop new materials with specific properties, such as enhanced durability or chemical resistance.

Chemical Manufacturing

It is employed in the production of various chemical intermediates and solvents, contributing to the synthesis of dyes and resins.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various pathogens; shows significant inhibition zones. |

| Anticancer | Inhibits proliferation in cancer cell lines; affects P-glycoprotein activity. |

| Mechanism | Inhibits DNA replication enzymes; acts as a P-gp efflux inhibitor. |

Antimicrobial Study

A recent study highlighted the antimicrobial efficacy of quinoline derivatives, including this compound. The results indicated significant inhibition zones against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, supporting its potential use in antibiotic formulations.

Anticancer Evaluation

In another research project, synthesized quinoline derivatives were tested against multidrug-resistant gastric carcinoma cell lines. The findings revealed that certain derivatives exhibited lower cytotoxicity while effectively inhibiting P-glycoprotein (P-gp), suggesting their potential as adjuncts in cancer therapy.

Mechanistic Insights

A detailed investigation into the mechanism of action showed that this compound interacts with key enzymes involved in cellular processes. This interaction could explain its diverse biological activities and opens avenues for further exploration in drug development targeting similar pathways.

Mecanismo De Acción

The mechanism of action of 6-ethyl-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting or modulating their activity . For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Research Findings

- Lipophilicity and Bioavailability: The ethyl and methyl groups in this compound contribute to moderate lipophilicity (logP ~2.5), whereas esterified derivatives (e.g., ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate) exhibit higher logP values (~3.2), enhancing membrane permeability .

- Thermal Stability: Chloro-substituted quinolines demonstrate higher thermal stability (decomposition >250°C) compared to methoxy or ethyl-substituted analogs .

Actividad Biológica

6-Ethyl-2-methylquinoline-4-carboxylic acid (6-EMQ-4-COOH) is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by an ethyl group at the 6-position and a carboxylic acid group at the 4-position, contributes to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₃H₁₃NO₂

- Molecular Weight : Approximately 215.25 g/mol

- Structure : The compound features a bicyclic aromatic structure, which is crucial for its biological interactions.

The biological activity of 6-EMQ-4-COOH is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity, which is vital in pathways like metabolic regulation and signal transduction.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that are critical in various physiological processes.

Biological Activities

Research indicates several promising biological activities associated with 6-EMQ-4-COOH:

- Antimicrobial Activity : Due to its quinoline structure, it shows potential as an antimicrobial agent. Similar compounds have been investigated for their efficacy against various pathogens, including Mycobacterium tuberculosis .

- Antitumor Properties : Preliminary studies suggest that 6-EMQ-4-COOH may exhibit antitumor activity by binding effectively to targets like epidermal growth factor receptor (EGFR), which is implicated in cancer progression.

- Antileishmanial Activity : Some derivatives of quinoline carboxylic acids have demonstrated activity against Leishmania donovani, suggesting potential applications in treating leishmaniasis .

Antitubercular Activity

A study synthesized various quinoline carboxylic acid analogs and evaluated their efficacy against Mycobacterium tuberculosis (Mtb). Among these, certain derivatives showed significant inhibitory effects on Mtb DNA gyrase, a critical enzyme for bacterial DNA replication. The study highlighted that modifications at specific positions on the quinoline ring could enhance antitubercular activity .

Molecular Docking Studies

Molecular docking studies have revealed that 6-EMQ-4-COOH can effectively bind to multiple biological targets. The binding affinity and interaction modes provide insights into its mechanism of action, particularly in relation to cancer therapy. The compound's interactions with EGFR were specifically noted for their potential implications in drug design.

Comparative Analysis

A comparison of this compound with related compounds shows its unique position in terms of structural features and biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl and carboxylic groups | Antimicrobial, antitumor |

| 2-Methylquinoline-4-carboxylic acid | Lacks ethyl substitution | Antimicrobial |

| Ethyl 6-bromo-2-methylquinoline-4-carboxylate | Contains bromine; enhances reactivity | Potential antitumor |

| 6-Methylquinoline | Lacks ethyl group; different substituent pattern | Antimicrobial properties |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-Ethyl-2-methylquinoline-4-carboxylic acid?

The Pfitzinger reaction is a foundational method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensation of isatin derivatives with ketones (e.g., ethyl-substituted ketones for introducing the ethyl group) in an alkaline medium. Reaction optimization, such as adjusting pH and temperature, can enhance yields. Alternative routes include heterocyclization of anilides under base-catalyzed conditions, as demonstrated in related quinoline syntheses .

Q. How can spectroscopic techniques validate the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and molecular symmetry. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and quinoline ring. Mass spectrometry (MS) provides molecular weight validation. For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond lengths and angles .

Q. What preliminary biological screening approaches are used for quinoline derivatives like this compound?

Initial screening often involves in vitro assays for antimicrobial, anticancer, or anti-inflammatory activity. For example, quinaldine derivatives (structurally similar) are tested against bacterial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7, HeLa) using standardized protocols like broth microdilution or MTT assays. Purity (>95%) must be verified via HPLC to avoid false positives .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability of this compound?

Advanced optimization includes using continuous flow reactors (CFRs) to enhance reaction control and scalability, as noted in industrial quinoline syntheses . Catalytic systems (e.g., Lewis acids) may accelerate cyclization steps. Process Analytical Technology (PAT) tools, such as real-time FTIR monitoring, enable rapid parameter adjustments .

Q. How to resolve contradictions in reported biological activity data for quinoline-4-carboxylic acid derivatives?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell line origin). Systematic meta-analysis of literature data, coupled with rigorous replication under controlled conditions, is essential. For example, differences in MIC (Minimum Inhibitory Concentration) values for antimicrobial activity may stem from solvent effects (DMSO vs. aqueous solutions) .

Q. What strategies enhance the bioavailability of this compound in pharmacological studies?

Structural modifications, such as ester prodrugs (e.g., ethyl esters), can improve membrane permeability. demonstrates ester hydrolysis under basic conditions to regenerate the active carboxylic acid in vivo. Computational modeling (e.g., logP calculations) guides rational design of derivatives with optimal lipophilicity .

Q. How do substituent positions (ethyl at C6, methyl at C2) influence the compound’s biological activity?

Structure-Activity Relationship (SAR) studies require synthesizing analogs with varied substituents. For example, replacing the ethyl group with halogens (Cl, F) or methoxy groups (as in ) can modulate electron density and binding affinity. Molecular docking studies against target proteins (e.g., Mycobacterium tuberculosis enzymes) provide mechanistic insights .

Q. What advanced analytical methods address challenges in characterizing quinoline derivatives?

High-Resolution Mass Spectrometry (HR-MS) resolves isotopic patterns and confirms molecular formulae. X-ray crystallography (e.g., ) elucidates conformational stability, while Dynamic Nuclear Polarization (DNP) NMR enhances sensitivity for trace impurities. For polymorph screening, Differential Scanning Calorimetry (DSC) identifies thermal stability variations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.